Fluazinam-2,6-diamino
Description
Overview of Fluazinam (B131798) as a Parent Agrochemical
Fluazinam is a synthetic, broad-spectrum contact fungicide belonging to the diarylamine chemical class. wikipedia.org Its chemical name is 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine. wikipedia.orgontosight.ai First developed by Ishihara Sangyo Kaisha in the early 1990s, fluazinam is utilized in agriculture to control a variety of fungal diseases. wikipedia.orgiskweb.co.jp It is particularly effective against potato late blight (Phytophthora infestans), Sclerotinia rot in peanuts, and clubroot in brassicas. wikipedia.orgiskweb.co.jp
The mode of action for fluazinam is multi-site, primarily functioning as a potent uncoupler of oxidative phosphorylation in fungal mitochondria. wikipedia.orgiskweb.co.jp This disruption of energy production at multiple metabolic sites within the fungal cell leads to the inhibition of spore germination and prevents the development of infection structures. wikipedia.orgiskweb.co.jpCurrent time information in Boston, MA, US. While it has strong protective activity, its systemic and curative activities are limited. iskweb.co.jp
Fluazinam is characterized as a yellow, crystalline solid with low solubility in water but higher solubility in organic solvents like acetone (B3395972) and ethyl acetate. ontosight.ai It is known for its good residual effect and rain fastness after application. iskweb.co.jp
Table 1: Chemical and Physical Properties of Fluazinam
| Property | Value |
|---|---|
| IUPAC Name | 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine |
| CAS Number | 79622-59-6 |
| Molecular Formula | C₁₃H₄Cl₂F₆N₄O₄ |
| Molar Mass | 465.09 g·mol⁻¹ |
| Appearance | Yellow, odourless crystalline solid |
| Melting Point | 116 °C (241 °F; 389 K) |
| Water Solubility | 1.76 mg/L |
| Mode of Action | Uncoupler of oxidative phosphorylation (FRAC Code 29) |
Data sourced from multiple references. wikipedia.orgontosight.aiiskweb.co.jpfao.org
Significance of Metabolite Research in Environmental and Biological Systems
The study of pesticide metabolites—the products formed from the breakdown of the parent compound in the environment or within an organism—is a critical component of environmental science and toxicology. When an agrochemical like fluazinam is introduced into the environment, it undergoes transformation through processes such as hydrolysis, photolysis, and microbial degradation. frontiersin.orgacs.org Similarly, when exposed to living organisms, it is subject to metabolic processes. publications.gc.ca
The resulting metabolites may possess characteristics that are vastly different from the parent compound. frontiersin.org Their toxicity, persistence, and mobility in the environment can be greater, lesser, or equal to the original agrochemical. acs.orgnih.gov Therefore, a comprehensive risk assessment of a pesticide must include an evaluation of its significant metabolites. frontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)benzene-1,2,3-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F6N4/c14-6-1-4(12(16,17)18)3-24-11(6)25-10-7(22)2-5(13(19,20)21)8(15)9(10)23/h1-3H,22-23H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSFNWUOCXDPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2N)Cl)C(F)(F)F)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904091 | |
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169327-82-6 | |
| Record name | 4-Chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-1,2,3-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Formation Pathways and Biotransformation of Fluazinam 2,6 Diamino
Biotic Degradation Processes
The transformation of the parent compound, Fluazinam (B131798), into its various metabolites is primarily driven by biological processes. These biotic degradation pathways are crucial in determining the environmental fate of the fungicide. The formation of Fluazinam-2,6-diamino (DAPA) has been observed in both microbial systems and within plants, highlighting multiple routes for its generation.
Microbial Degradation in Soil Systems
Microbial activity is a primary driver for the degradation of Fluazinam in the environment. frontiersin.org While Fluazinam can be persistent in soil, its transformation is significantly influenced by the presence and activity of microorganisms under different environmental conditions. herts.ac.uk Studies have specifically identified this compound (DAPA) as a major transformation product in aquatic-sediment systems, which provide insight into microbial processes relevant to soil environments. epa.govpublications.gc.ca
Under aerobic conditions, particularly in water-sediment systems, Fluazinam is shown to be non-persistent, degrading into several major transient transformation products, including DAPA. publications.gc.ca In aerobic aquatic metabolism studies, the half-life of the parent compound was found to be very short, often less than eight hours. epa.gov During this rapid transformation, DAPA was identified as one of the major degradates formed. epa.govpublications.gc.ca One study of an aerobic water-sediment system with loamy sand sediment specifically noted the formation of DAPA as a major transformation product. publications.gc.ca However, it is noteworthy that in some studies focused purely on aerobic soil metabolism, DAPA was not reported as a major degradation product, with other compounds or bound residues constituting the major fractions. epa.gov
Similar to aerobic conditions, the biotransformation of Fluazinam is rapid in anaerobic aquatic environments. The half-life in anaerobic water-sediment systems has been reported to be less than one day. publications.gc.ca In these studies, various metabolites are formed that resemble the parent structure, and DAPA is listed among the major degradates observed. epa.gov The rapid formation of metabolites like DAPA indicates that anaerobic microbial pathways are highly effective at transforming the parent Fluazinam compound. epa.govpublications.gc.ca
While it is established that the degradation of Fluazinam in soil and sediment is primarily a result of microbial activity, the specific microbial communities or species responsible for the transformation into this compound (DAPA) are not detailed in the reviewed scientific literature. The process is understood to be microbially mediated, but the key enzymatic pathways and the specific bacteria or fungi involved in the reduction of the nitro groups on the Fluazinam molecule to form the diamino structure of DAPA require further research.
In Planta Metabolism to this compound
Fluazinam is a contact fungicide that primarily remains on the plant surface and is not significantly taken up or translocated within the plant. mda.state.mn.us However, some metabolic transformation does occur, leading to the formation of various compounds, including DAPA. herts.ac.uk
This compound, identified as DAPA, has been listed as a known metabolite in plants. herts.ac.uk The metabolic pathways within plant tissues can transform the parent fungicide into this diamino derivative. However, the extent of this transformation and the concentration of DAPA can vary. For instance, metabolism studies on specific crops such as potatoes have shown that the total residue in tubers is generally low, with the parent compound Fluazinam being the most significant component of the residue when detected. fao.org
The following table summarizes the biotic systems where the formation of this compound (DAPA) has been reported.
| Environment/System | Condition | Reported Formation of this compound (DAPA) | Reference |
|---|---|---|---|
| Aquatic-Sediment | Aerobic | Identified as a major transformation product | epa.govpublications.gc.ca |
| Aquatic-Sediment | Anaerobic | Identified as a major transformation product | epa.govpublications.gc.ca |
| Plants | In Planta Metabolism | Identified as a known metabolite | herts.ac.uk |
Enzyme-Mediated Transformations in Plant Tissues
The metabolism of the parent compound, fluazinam, has been investigated in several plant species, including potatoes, apples, grapes, and peanuts. fao.org However, studies on these plants have not identified this compound (also known as DAPA) as a resulting metabolite. The primary transformation pathway observed in plants such as potatoes involves hydrolysis, which leads to the formation of different compounds. fao.orgfrontiersin.org
For instance, in potato metabolism studies, fluazinam is first hydrolyzed to 5-Chloro-6-(3-chloro-2,6- dinitro-4- trifluoromethylanilino) nicotinic acid (CAPA). fao.orgfrontiersin.org This intermediate is then further degraded to 6-(4-Carboxy-3-chloro-2,6- dinitroanilino)-5- chloronicotinic acid (DCPA). fao.orgfrontiersin.org The metabolic routes well-documented in animal models, which involve the reduction of nitro groups to form diamino compounds, have not been reported as a significant pathway in the studied plants. fao.org Consequently, specific enzyme-mediated transformations leading to the formation of this compound in plant tissues are not established in the existing scientific literature.
Metabolic Pathways in Non-Target Organisms (e.g., mammalian animal models for pathway elucidation)
In contrast to plants, the metabolic pathway leading to the formation of this compound is well-characterized in non-target organisms, particularly in mammalian and aquatic animal models. nih.gov In these organisms, the biotransformation of fluazinam centrally involves the sequential reduction of the two nitro groups located on the phenyl ring of the molecule. nih.gov
This reductive pathway proceeds in two main steps:
Formation of Mono-amino Metabolites: Initially, one of the two nitro groups is reduced to an amino group, yielding a mono-amino intermediate. Depending on which nitro group is reduced, two different isomers are formed: AMPA or MAPA. nih.gov
Formation of Di-amino Metabolite: Subsequently, the remaining nitro group on the mono-amino intermediate is reduced, resulting in the formation of the di-amino metabolite, this compound (DAPA). nih.gov
Studies using radiolabelled fluazinam in rats have successfully isolated, identified, and characterized this compound from urine, feces, and bile. nih.govpublications.gc.ca Similarly, research on goats and bluegill fish has confirmed the production of this di-amino metabolite. nih.gov In goats, this compound and its sulfamate (B1201201) conjugates have been detected in various tissues, including the liver, kidney, muscle, and fat, as well as in milk. fao.orgnih.govpublications.gc.ca This pathway demonstrates a common detoxification route for fluazinam in a range of non-target animal species.
The following table summarizes the occurrence of this compound in various non-target organisms as documented in metabolism studies.
| Organism | Matrix / Tissue | Compound Detected |
| Rat | Urine, Feces, Bile | This compound (DAPA) |
| Goat | Liver, Kidney, Muscle, Fat, Milk | This compound (DAPA) and its sulfamate conjugates |
| Laying Hen | Liver, Kidney, Muscle, Fat, Egg | This compound (DAPA) |
| Bluegill Fish | Tissues | This compound (DAPA) |
Data sourced from scientific literature on fluazinam metabolism. fao.orgnih.gov
Identification and Characterization of Precursor Metabolites
The formation of this compound is preceded by the generation of specific mono-amino intermediates. These precursor metabolites are the direct result of the initial reduction of the parent compound, fluazinam. The two primary precursors identified are AMPA and MAPA. nih.gov
AMPA (4-chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine): This metabolite is formed through the reduction of the nitro group at the para-position relative to the chlorine substituent on the phenyl ring. nih.govnih.gov AMPA is a common metabolite found in studies conducted on rats and bluegill fish. nih.gov
MAPA (2-Chloro-6-(3-chloro-5-trifluoromethyl-2-pyridylamino)-α,α,α-trifluoro-5-nitro-m-toluidine): This metabolite results from the reduction of the nitro group at the ortho-position relative to the chlorine substituent. nih.gov It was identified as a metabolite in bluegill fish. nih.gov
The transformation from these mono-amino precursors to the final di-amino compound involves the further reduction of the second nitro group. The characterization of AMPA and DAPA has been confirmed through various analytical methods in multiple animal metabolism studies. nih.govnih.govpublications.gc.ca
The table below details the key precursor metabolites involved in the biotransformation pathway leading to this compound.
| Compound Code | Full Chemical Name | Role in Pathway |
| Fluazinam | 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine | Parent Compound |
| AMPA | 4-chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine | Precursor Metabolite (Mono-amino intermediate) |
| MAPA | 2-Chloro-6-(3-chloro-5-trifluoromethyl-2-pyridylamino)-α,α,α-trifluoro-5-nitro-m-toluidine | Precursor Metabolite (Mono-amino intermediate) |
| DAPA | 3-chloro-2-(2,6-diamino-3-chloro-alpha,alpha,alpha-trifluoromethyl) pyridine (B92270) | Final Metabolite (Di-amino) |
Information compiled from various metabolism studies. nih.govnih.gov
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
| This compound (DAPA) | 3-chloro-2-(2,6-diamino-3-chloro-alpha,alpha,alpha-trifluoromethyl) pyridine |
| Fluazinam | 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine |
| AMPA | 4-chloro-N2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine |
| MAPA | 2-Chloro-6-(3-chloro-5-trifluoromethyl-2-pyridylamino)-α,α,α-trifluoro-5-nitro-m-toluidine |
| CAPA | 5-Chloro-6-(3-chloro-2,6- dinitro-4- trifluoromethylanilino) nicotinic acid |
| DCPA | 6-(4-Carboxy-3-chloro-2,6- dinitroanilino)-5- chloronicotinic acid |
Environmental Fate and Distribution of Fluazinam 2,6 Diamino
Persistence and Dissipation Kinetics in Environmental Compartments
The persistence of Fluazinam-2,6-diamino is intrinsically linked to the degradation of its parent compound, fluazinam (B131798). While specific kinetic studies for the diamino metabolite are not extensively detailed in publicly available literature, its formation and presence are noted in broader environmental fate studies of fluazinam.
Soil Dissipation and Half-Life Studies
Direct studies determining the soil dissipation half-life of this compound are limited. The focus of most soil studies is on the parent compound, fluazinam. For context, the aerobic soil metabolism half-life of fluazinam itself can be around 132 days, though field dissipation half-lives are often shorter, ranging from 9 to 49 days. epa.gov The formation of metabolites is a key dissipation pathway for the parent compound.
Table 1: Soil Dissipation Data
| Compound | Parameter | Value | Conditions |
| This compound | Soil Half-Life (DT₅₀) | Data not available | - |
| Fluazinam (Parent) | Aerobic Soil Metabolism Half-Life (DT₅₀) | ~132 days | Sandy loam soil epa.gov |
| Fluazinam (Parent) | Field Dissipation Half-Life (DT₅₀) | 9 - 49 days | Various field trials epa.gov |
Aquatic System Stability and Transformation Rates
In aquatic environments, the transformation of fluazinam is more rapid, leading to the formation of several degradates, including this compound. The parent compound is hydrolytically unstable at neutral and alkaline pH, with half-lives of 42 days at pH 7 and 6 days at pH 9, respectively. epa.gov
Aerobic and anaerobic aquatic metabolism studies show that the parent fluazinam degrades very quickly, with half-lives of less than or equal to 8 hours in both systems. epa.gov In these studies, this compound (referred to as DAPA) is observed as one of the major degradates. epa.govregulations.gov However, it is crucial to note that while the parent compound disappears rapidly, the total residues (fluazinam and its transformation products) dissipate much more slowly. epa.govregulations.gov This indicates that this compound and other metabolites are more persistent in aquatic systems than the parent compound from which they are formed.
Table 2: Aquatic Stability Data
| Compound | Parameter | Value | Conditions |
| This compound | Aquatic Half-Life (DT₅₀) | More persistent than parent; specific value not available | Aerobic & Anaerobic aquatic systems epa.gov |
| Fluazinam (Parent) | Hydrolysis Half-Life (DT₅₀) | 42 days (pH 7), 6 days (pH 9) | epa.gov |
| Fluazinam (Parent) | Aerobic/Anaerobic Aquatic Metabolism Half-Life (DT₅₀) | ≤ 8 hours | epa.gov |
Sorption and Mobility in Soil and Sediment Matrices
The movement of this compound in the environment is governed by its tendency to adsorb to soil and sediment particles. This behavior influences its potential to leach into groundwater or move into the water column from sediment.
Adsorption Characteristics and Soil Binding Affinity
The chemical structure of this compound, with its amino groups, may result in different sorption behavior compared to the parent compound's dinitro structure. Generally, amino groups can contribute to stronger interactions with soil components. While mobility information exists for other fluazinam metabolites, specific data for the diamino form's binding affinity is not detailed. epa.gov
Leaching Potential and Groundwater Contamination Studies
Given the lack of a specific sorption coefficient for this compound, its leaching potential cannot be precisely calculated. The parent compound, due to its high sorption, is not expected to leach to groundwater. ecetoc.org Soil column leaching studies with aged fluazinam residues (which would include metabolites) showed low mobility, with over 80% of the applied radioactivity remaining in the top portion of the soil columns and less than 1% found in the leachate. epa.gov This suggests that the total residue package, including this compound, has a low potential for leaching.
Distribution in Water-Sediment Systems
Table 3: Soil and Sediment Mobility Data
| Compound | Parameter | Value | Interpretation |
| This compound | Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | Data not available | - |
| Fluazinam (Parent) | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1705 - 2316 mL/g | Low mobility epa.govmda.state.mn.us |
| Aged Fluazinam Residues (incl. metabolites) | Leaching in Soil Column | >80% remained in top soil layer; <1% in leachate | Low mobility epa.gov |
Information Regarding "this compound" Unattainable for Environmental Fate Analysis
Following a comprehensive search for scientific data pertaining to the environmental fate and distribution of "this compound," it has been determined that specific information required to address the outlined topics is not available in the public domain. The user's request for an article focusing solely on the volatilization, bioavailability, bioconcentration, and environmental modeling of this specific chemical compound cannot be fulfilled due to the absence of targeted research findings on this molecule.
The search for "this compound" revealed that this name likely refers to a degradation product of the fungicide Fluazinam, where the two nitro groups on the phenyl ring are reduced to form amino groups. Scientific literature identifies several metabolites of Fluazinam, including diamino derivatives. For instance, a metabolite designated as DAPA has been identified in toxicological studies.
However, the environmental fate properties—such as vapor pressure, Henry's Law constant, bioconcentration factor (BCF), and specific parameters for environmental modeling—are documented for the parent compound, Fluazinam, but not for its specific diamino metabolites. The existing research and environmental risk assessments focus on Fluazinam and, in some cases, other primary transformation products like 5-Chloro-6-(3-chloro-2,6-dinitro-4-trifluoromethylanilino) nicotinic acid (CAPA) and 6-(4-Carboxy-3-chloro-2,6-dinitroanilino)-5-chloronicotinic acid (DCPA).
Without experimental or modeled data on the volatilization, atmospheric transport, bioavailability, and bioconcentration potential specifically for "this compound" or its closely related diamino analogs, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. Any attempt to do so would involve extrapolating from the parent compound's data, which would be scientifically unsound and violate the explicit instruction not to introduce information outside the specified scope.
Therefore, the content for the requested sections cannot be generated.
Ecological Impact and Biological Activity of Fluazinam 2,6 Diamino
Effects on Non-Target Organisms (Excluding Human Health)
Fluazinam-2,6-diamino, also known as DAPA, is an environmental transformation product of the broad-spectrum fungicide fluazinam (B131798). regulations.govnih.gov It is formed through metabolic processes in animals and degradation in the environment. fao.orgpublications.gc.ca While extensive research exists for the parent compound, specific data focusing solely on the ecological effects of the this compound metabolite are limited. Regulatory bodies recognize DAPA as a residue of concern in livestock commodities and include it in environmental risk assessments. regulations.gov
Aquatic Organism Responses and Ecotoxicological Profiles
This compound (DAPA) is considered among the transformation products of fluazinam that are relevant for environmental risk assessment. regulations.govregulations.gov In a preliminary risk assessment conducted by the U.S. Environmental Protection Agency, the toxicity of several fluazinam metabolites, including DAPA, was estimated. regulations.gov This analysis indicated that for certain uses of the parent fungicide, the resulting environmental concentrations of these degradates could pose a risk to aquatic life, with one use scenario meeting the acute endangered species level of concern. regulations.gov
Terrestrial Invertebrate Interactions and Population Dynamics
Detailed research findings specifically investigating the effects of this compound on terrestrial invertebrates, such as insects, arachnids, or earthworms, were not identified in the reviewed sources. Studies on the parent compound, fluazinam, have shown that while it may not cause direct mortality to certain non-target insects at typical field concentrations, it can alter gene expression related to metabolic detoxification and stress tolerance. nih.gov However, whether the DAPA metabolite elicits similar or different responses in terrestrial invertebrate populations remains undocumented in the available literature.
Soil Microbiome and Biogeochemical Cycling Impacts
Information specifically detailing the impact of the this compound metabolite on soil microbial community structure, diversity, and function is not available in the provided research. The effects of fungicides on soil microbiota are complex, with potential impacts on beneficial microorganisms and key biogeochemical processes like nitrogen and carbon cycling. mdpi.com While studies have investigated the effects of various fungicides on the soil microbiome, research isolating the specific contribution of the DAPA metabolite to these changes has not been reported. nih.gov
Plant Physiological and Gene Expression Responses
There is a lack of specific research on the physiological, morphological, or gene expression responses of non-target terrestrial or aquatic plants to this compound. Studies conducted on the parent compound fluazinam have shown that it can induce ultrastructural and physiological changes in crop plants, sometimes improving stress tolerance and yield traits after an initial period of minor growth inhibition. africaresearchconnects.comnih.govresearchgate.net No similar phyto-impact studies were found for the DAPA metabolite.
Residual Biological Activity (e.g., Fungicidal, Acaricidal) of the Metabolite
The parent compound, fluazinam, functions as a potent uncoupler of oxidative phosphorylation in fungal mitochondria, which is the basis for its fungicidal activity. nih.govwikipedia.org It is noted for being rapidly metabolized in mammals into compounds that lack this specific uncoupling activity. nih.govwikipedia.org This suggests that metabolites like this compound have a significantly different biological activity profile from the parent compound. However, direct studies to quantify any residual fungicidal or acaricidal activity of the purified DAPA metabolite have not been reported in the available literature. Its formation is part of a detoxification process, but whether it is completely inert or retains some minor pesticidal properties is not documented.
Mechanistic Studies of Ecological Effects in Non-Target Species
This compound, also referred to as DAPA, is a significant metabolite of the fungicide Fluazinam. nih.gov Its formation has been identified in non-target aquatic species, such as the bluegill fish, resulting from the reduction of the two nitro groups on the parent compound. nih.gov While this compound is a known biotransformation product in non-target organisms, specific mechanistic studies detailing its direct ecological effects are not extensively available in peer-reviewed literature. However, research into the parent compound, Fluazinam, provides insight into the potential mechanisms of action that may be relevant.
The primary mechanism of action for Fluazinam in fungi is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts the production of ATP, the main energy currency of the cell. nih.govwikipedia.orgnih.gov Studies suggest that while Fluazinam may not have specific target sites in non-target species, it does impair energy production to some degree. nih.gov This disruption of a fundamental cellular process can compromise growth, development, and immune function in affected organisms. nih.gov
Research on non-target insects, such as the Colorado potato beetle (Leptinotarsa decemlineata), has revealed more subtle, sublethal mechanistic effects at the molecular level following exposure to Fluazinam. nih.govresearchgate.net Although field-relevant concentrations did not significantly affect larval survival, repeated exposure was found to alter the expression of genes associated with metabolic detoxification, insecticide resistance, and stress tolerance. nih.govresearchgate.net This indicates that even if immediate toxic effects are not observed, the organism undergoes physiological stress and activates detoxification pathways to cope with the chemical exposure. nih.gov
The table below details the observed changes in gene expression in Colorado potato beetle larvae after exposure to Fluazinam.
Table 1: Changes in Gene Expression in Leptinotarsa decemlineata Larvae Exposed to Fluazinam
| Gene | Function | Exposure Time | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| CYP9Z14v2 | Cytochrome P450 (Metabolic Detoxification) | 72 hours | High | Upregulation | researchgate.net |
| Ldace1 | Insecticide Resistance | 72 hours | High | Upregulation | researchgate.net |
| Ugt1 | Metabolic Detoxification | 72 hours | High | Downregulation | researchgate.net |
| Gs | Common Detoxification | 24 hours | High | Downregulation | researchgate.net |
| Hsp70 | Stress Tolerance | 24 & 72 hours | Low | Upregulation | researchgate.net |
These findings demonstrate that a key ecological effect mechanism in this non-target insect involves the alteration of crucial metabolic and stress-response pathways at the genetic level. nih.govresearchgate.net The upregulation of detoxification and resistance genes suggests an active metabolic response to the presence of the fungicide, while changes in stress tolerance genes indicate a cellular stress response. nih.gov The variation in gene expression among different insect families also suggests a genetic basis for tolerance to the fungicide. nih.gov
Advanced Analytical Methodologies for Fluazinam 2,6 Diamino
Sample Preparation and Extraction Techniques from Complex Matrices
The initial and critical step in the analysis of Fluazinam-2,6-diamino is its effective extraction from the sample matrix, which can range from soil and water to living tissues. The chosen methodology aims to isolate the target analyte from interfering substances, ensuring a clean sample for subsequent chromatographic analysis.
Methodologies for Soil and Sediment Samples
The analysis of this compound (DAPA) in soil and sediment involves robust extraction and cleanup procedures. Chromatographic methods have been developed for the determination of fluazinam's transformation products, including DAPA, in soil. The methods established for soil analysis are often adaptable for sediment samples as well.
A common technique for extracting fluazinam (B131798) and its metabolites from soil involves sonication. For instance, a method for determining fluazinam and another metabolite, HYPA, uses extraction of a 10 g soil sample with methanol (B129727), aided by a digital sonifier. The extract and soil are then separated by centrifugation, and the combined extracts are diluted with water before analysis. A similar approach is used for sediment, where fluazinam is extracted from a 10 g sample by sonication with methanol, followed by dilution with water and direct analysis.
Table 1: Extraction Parameters for Soil and Sediment Samples
| Matrix | Extraction Solvent | Extraction Technique | Sample Size | Reference |
|---|---|---|---|---|
| Soil | Methanol | Sonication | 10 g | |
| Sediment | Methanol | Sonication | 10 g |
Procedures for Water and Aquatic Samples
For aqueous matrices, a quantitative analytical method has been established for fluazinam and five of its transformation products, including DAPA. The procedure involves a straightforward liquid-liquid extraction. A 9 mL water sample is combined with 1 mL of 0.2% formic acid in acetonitrile (B52724) and shaken for 30 seconds. If necessary to remove particulates, the sample can be filtered through a 1-µm glass fiber filter using a glass syringe. Due to the potential for all six analytes, including DAPA, to adsorb to plastics, the use of glass equipment is recommended. This method is designed for direct analysis by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS).
Table 2: Extraction and Cleanup for Water Samples
| Parameter | Description | Reference |
|---|---|---|
| Extraction Solvent | 0.2% formic acid in acetonitrile | |
| Sample to Solvent Ratio | 9:1 (v/v) water to solvent | |
| Extraction Method | Shaking for 30 seconds | |
| Cleanup | Glass fiber filter (1-µm) as needed |
Protocols for Plant and Animal Tissues
The metabolism of fluazinam in animals like goats and poultry leads to the formation of DAPA, making its detection in animal products crucial. An adequate enforcement method for residues of fluazinam and its metabolites, including DAPA, is available for bovine liver, fat, and milk.
For plant commodities, a common extraction method involves homogenizing samples with a mixture of methanol and acetic acid (100:2, v/v). The process is followed by filtration, dilution with 0.2 N HCl, and partitioning into hexane (B92381). Further purification involves partitioning into 0.5 N NaOH, acidifying the aqueous phase, and re-partitioning the residues back into hexane. A Florisil column is then used for cleanup. More modern approaches, such as the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, have been developed for extracting fluazinam from fruits and vegetables, demonstrating high recovery rates. For example, a study on citrus achieved fortified recoveries between 82.1% and 105.9%.
In potato metabolism studies, samples were extracted multiple times with an acetonitrile:water solution (80:20, v/v), followed by further extractions with acetonitrile, methanol:water, and water.
Chromatographic Separation and Detection Methods
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other components and to quantify it. Gas and liquid chromatography, coupled with highly sensitive detectors, are the primary methods used.
Gas Chromatography with Electron Capture Detection (GC/ECD)
Gas chromatography with an electron capture detector (GC/ECD) is a well-established and adequate enforcement methodology for analyzing fluazinam residues in plant commodities. The ECD is highly sensitive to electronegative compounds, such as those containing halogens, making it suitable for detecting chlorinated pesticides.
The analytical procedure for fluazinam in plants involves extraction, partitioning, and cleanup, after which the final hexane extract is concentrated, redissolved, and analyzed by GC/ECD. This method has a reported limit of quantitation (LOQ) of 0.01 ppm for fluazinam in plant matrices. For instance, in potatoes, this method yielded acceptable average recoveries of 88.3 ± 6.3%. While these methods are often validated for the parent compound, fluazinam, analytical methods for its metabolites, including DAPA, have also been developed for regulatory submission.
Table 3: Performance of GC/ECD Method for Fluazinam in Plant Matrix (Potato)
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 0.01 ppm | |
| Average Recovery | 88.3% | |
| Standard Deviation | 6.3% | |
| Linearity (Correlation Coefficient, r) | 0.9999 (range of 0.01–1.0 µg/g) |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)
Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) is a powerful and highly specific technique used for the determination of this compound and other fluazinam metabolites. An adequate LC/MS/MS enforcement method is available for the analysis of fluazinam, AMPA, and DAPA in livestock commodities such as bovine liver, fat, and milk.
This technique is also the method of choice for analyzing water and soil samples. For water analysis, after a simple extraction, the sample is analyzed directly by LC/MS/MS using a system with electrospray ionization (ESI+). This method demonstrated a limit of quantitation (LOQ) of 0.10 µg/L for DAPA. In soil, an LC/MS/MS method has been developed for fluazinam and its metabolite HYPA, which involves extraction followed by direct analysis of the diluted extract. A modified QuEChERS method coupled with LC-MS/MS has also been successfully used to determine fluazinam in various vegetables and fruits, with recoveries ranging from 81% to 115%.
Table 4: LC/MS/MS Method Performance for DAPA in Water
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 0.10 µg/L | |
| Limit of Detection (LOD) | 0.0556 µg/L | |
| Matrix Spike Recoveries | 70% to 120% | |
| Relative Standard Deviations | ≤20% |
High-Resolution Mass Spectrometry Approaches
High-Resolution Mass Spectrometry (HRMS) stands as a powerful tool for the analysis of this compound, offering significant advantages in selectivity and sensitivity. HRMS instruments, such as Quadrupole-Time-of-Flight (Q-ToF) and Orbitrap-based systems, provide high mass accuracy and resolving power. This capability is essential for distinguishing the target analyte from complex matrix interferences, which is a common challenge in environmental and biological samples.
The high mass accuracy of HRMS allows for the determination of the elemental composition of an ion, providing a high degree of confidence in the identification of this compound and its metabolites. Techniques like Q-Exactive hybrid quadrupole-Orbitrap mass spectrometry are employed in complex "omics" studies to qualitatively and quantitatively characterize molecules and their post-translational modifications, a methodology directly applicable to tracing pesticide metabolites. acs.org Furthermore, HRMS can be used for wide-scope screening of numerous contaminants in environmental samples, such as water and sediment, without the need for compound-specific methods. emblasproject.org The combination of HRMS with advanced separation techniques like liquid chromatography (LC) or gas chromatography (GC) enables the robust analysis of pesticide residues in diverse matrices. emblasproject.org
Predicted collision cross-section (CCS) data can further enhance identification confidence in HRMS workflows. For this compound, predicted CCS values have been calculated for various adducts, such as [M+H]+ and [M+Na]+, which can be used as an additional identification parameter alongside retention time and accurate mass. uni.lu
Other Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for pesticide residue analysis. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly effective technique for the quantitative determination of fluazinam and its transformation products, including this compound (also known as DAPA). An analytical method for water samples uses LC-MS/MS to quantify fluazinam and five of its metabolites. epa.gov A similar LC-MS/MS method has been developed for the analysis of fluazinam in sediment. epa.gov These methods are valued for their high sensitivity and specificity, allowing for reliable detection at very low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for analyzing pesticide residues. In one study monitoring fungicides, fluazinam was detected using gas chromatography coupled with mass spectrometry. researchgate.net
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): For analyzing the active ingredient in formulated products, a reversed-phase HPLC method with UV detection is often sufficient. publications.gc.ca A validated reversed-phase HPLC method with UV-Diode Array Detection (DAD) is used for the determination of impurities in technical grade fluazinam. fao.org The characterization of a certified reference material for this compound was performed using Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC/DAD). lgcstandards.com
Gas-Liquid Chromatography with Electron Capture Detection (GLC-ECD): An older but still effective method for quantifying fluazinam involves extraction followed by analysis using gas-liquid chromatography with an electron capture detector (GLC-ECD), which is particularly sensitive to halogenated compounds like fluazinam. publications.gc.ca
Quantification and Validation Protocols for Trace Analysis
The validation of analytical methods is critical to ensure that the data generated are accurate, reliable, and reproducible. For trace analysis of this compound and its parent compound, validation protocols typically assess linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
An analytical method designed for the determination of fluazinam and its metabolites (AMPA, DAPA, CAPA, DCPA, HYPA) in water using LC/MS/MS reported a limit of quantitation (LOQ) of 0.10 µg/L and a limit of detection (LOD) of 0.0556 µg/L for each analyte. epa.gov For sediment analysis via LC/MS/MS, the LOQ for fluazinam was established at 0.01 mg/kg. epa.gov The independent laboratory validation for this sediment method met acceptance criteria, with matrix spike recoveries between 70% and 120% and relative standard deviations (RSD) of ≤20%. epa.gov
Validation of a method for potato matrices demonstrated good linearity with a correlation coefficient (r) of 0.9999 over a range of 0.01–1.0 µg/g and acceptable recoveries of 88.3 ± 6.3%. publications.gc.ca
Below is a table summarizing key validation parameters from various analytical methods.
| Matrix | Analytical Technique | Analyte(s) | LOQ | LOD | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|---|
| Water | LC/MS/MS | Fluazinam, DAPA, other metabolites | 0.10 µg/L | 0.0556 µg/L | Not specified | Not specified | epa.gov |
| Sediment | LC/MS/MS | Fluazinam | 0.01 mg/kg | Not reported | 70 - 120 | ≤20 | epa.gov |
| Potato | GLC-ECD | Fluazinam | 0.01 ppm | Not reported | 88.3 ± 6.3 | Not specified | publications.gc.ca |
Application of Isotopic Labeling for Metabolite Tracing
Isotopic labeling is an indispensable tool for studying the metabolism and environmental fate of pesticides like fluazinam. By introducing a stable or radioactive isotope (e.g., ¹⁴C, ¹³C, ²H) into the molecule, researchers can trace its path through various chemical and biological transformations.
Studies on the hydrolysis of fluazinam have utilized ¹⁴C-labeled parent compound to track its degradation into metabolites. fao.org For instance, at a neutral pH, ¹⁴C-Fluazinam was found to be hydrolytically unstable, degrading to the metabolite CAPA, which in turn degraded to DCPA. fao.org Such studies are crucial for identifying and quantifying the formation of transformation products like this compound under different environmental conditions.
In addition to tracing metabolic pathways, stable isotope-labeled compounds are widely used as internal standards in quantitative analysis, particularly with mass spectrometry. emblasproject.org Using an isotopically labeled version of the analyte of interest (or a structurally similar compound) as an internal standard can correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification. This approach is standard practice in robust environmental monitoring programs that use HRMS. emblasproject.org
Development of Reference Standards and Certified Reference Materials
The availability of high-purity reference standards and Certified Reference Materials (CRMs) is fundamental for the accurate identification and quantification of chemical compounds. These materials are essential for calibrating analytical instruments, validating methods, and for quality control purposes. lgcstandards.com
A Certified Reference Material for this compound is commercially available. lgcstandards.com One such CRM has a certified purity of 96.4% (g/g) with an uncertainty of 2.0% (g/g). lgcstandards.com The production and certification of these materials adhere to stringent quality management systems, such as ISO 9001, and the characterization measurements are performed by accredited laboratories following standards like ISO/IEC 17025. lgcstandards.com The characterization of this specific CRM was performed using UHPLC/DAD, and the certificate provides detailed information on the analytical method used. lgcstandards.com The traceability of these standards is often ensured through calibration with weights traceable to national standards. lgcstandards.com
CRMs are intended for use in analytical laboratories as calibration and quality control standards or in the development of new analytical techniques. lgcstandards.com AccuStandard also provides a certified reference standard for the parent compound, fluazinam. accustandard.com
Structure Activity Relationship and Mechanistic Studies Pertaining to Fluazinam 2,6 Diamino
Comparison of Molecular Structure and Biological Activity with Parent Fluazinam (B131798)
The transformation of fluazinam to Fluazinam-2,6-diamino involves the reduction of the two nitro (-NO₂) groups on the phenyl ring to amino (-NH₂) groups. This seemingly subtle change in chemical structure has a profound impact on the molecule's biological activity.
The primary mode of action of fluazinam is its ability to act as an uncoupler of oxidative phosphorylation. nih.govwikipedia.org This activity is critically dependent on the presence of the acidic secondary amino group and the electron-withdrawing nitro groups on the phenyl ring. nih.gov The reduction of the nitro groups to amino groups in this compound drastically alters the electronic properties of the phenyl ring, leading to a loss of this uncoupling activity. nih.govwikipedia.org Consequently, the fungicidal efficacy is significantly diminished in the metabolite compared to the parent compound.
Interactive Data Table: Comparison of Fluazinam and this compound
| Property | Fluazinam | This compound |
| Molecular Formula | C₁₃H₄Cl₂F₆N₄O₄ | C₁₃H₆Cl₂F₆N₄ |
| Key Functional Groups | 2,6-dinitroaniline | 2,6-diaminoaniline |
| Primary Mode of Action | Uncoupler of oxidative phosphorylation | Lacks significant uncoupling activity |
| Fungicidal Activity | High | Significantly reduced |
Investigation of Potential Biochemical Interactions and Cellular Targets of the Metabolite
With the loss of its potent uncoupling activity, the biochemical interactions and cellular targets of this compound are expected to be markedly different from those of fluazinam. The primary target of fluazinam is the mitochondrial inner membrane, where it disrupts the proton gradient. nih.gov For this compound, this specific targeting is absent.
Research into the specific cellular targets of aromatic diamine compounds, the class to which this compound belongs, in fungal or other cells is limited. However, the introduction of two primary amine groups could potentially lead to new, albeit likely weaker, interactions with cellular components. These could include hydrogen bonding with proteins or other macromolecules. It is also possible that the metabolite is further processed by cellular detoxification pathways, such as conjugation with glutathione, for excretion. nih.gov
Studies on dinitroaniline herbicides, a related class of compounds, have shown that they can interact with tubulin and interfere with microtubule polymerization. benthamdirect.com However, it is not clear if this activity is retained or altered in their diamino metabolites. Further research is needed to elucidate the specific biochemical interactions and cellular targets, if any, of this compound.
Role of Specific Chemical Moieties in Metabolite Stability and Activity
The stability and activity of this compound are directly influenced by its key chemical features, most notably the amino groups and the pyridine (B92270) ring.
The conversion of the nitro groups to amino groups is the most significant factor affecting activity, as it eliminates the uncoupling capability of the molecule. nih.govwikipedia.org The nitro groups in the parent fluazinam are strong electron-withdrawing groups, which are crucial for its protonophoric activity. nih.gov The amino groups in the metabolite are electron-donating, which fundamentally changes the electronic nature of the molecule and its potential to disrupt mitochondrial function.
Regarding stability, aromatic amines can be susceptible to oxidation. The stability of 2,6-diaminopyridine (B39239) derivatives can be influenced by factors such as pH and exposure to light and air. europa.eu While specific stability data for this compound is scarce, it is plausible that it may be less stable under certain environmental conditions compared to the more robust dinitro-substituted parent compound. The pyridine ring and the trifluoromethyl groups are generally stable moieties and are expected to remain intact during metabolic transformation and subsequent environmental fate.
Implications for De Novo Agrochemical Design and Metabolite Engineering
The study of metabolites like this compound offers valuable insights for the future of agrochemical development. Understanding how metabolic processes alter the activity of a parent compound can inform the design of new, more effective, and safer pesticides.
De Novo Agrochemical Design: Knowledge of the structure-activity relationship of fluazinam and its inactive metabolite, this compound, can guide the de novo design of new fungicides. For instance, medicinal chemistry efforts could focus on modifying the fluazinam structure to be more resistant to the reduction of the nitro groups, potentially prolonging its fungicidal activity. rsc.orgresearchgate.net Conversely, understanding the detoxification pathway allows for the design of pro-fungicides that are activated within the target fungus but are readily metabolized into inactive forms in non-target organisms, thereby enhancing selectivity and safety.
Metabolite Engineering: The field of metabolic engineering presents opportunities to modify biosynthetic pathways in microorganisms or plants to produce novel or improved agrochemicals. chemicalbook.com While not directly applicable to the synthetic chemistry of fluazinam, the principles can be applied to natural product-based fungicides. For example, understanding the metabolic pathways that lead to the detoxification of a natural fungicide could allow for the engineering of the producing organism to create derivatives that are less susceptible to such deactivation. nih.gov Furthermore, studying the metabolic fate of pesticides can lead to the development of enzymatic bioremediation strategies to clean up contaminated sites.
Future Research Directions and Unanswered Questions Regarding Fluazinam 2,6 Diamino
Emerging Analytical Challenges in Environmental Monitoring
The accurate detection and quantification of Fluazinam-2,6-diamino in various environmental matrices are fundamental to assessing its exposure and risk. While analytical methods have been developed, several challenges remain.
Current methodologies, such as those developed by the U.S. Environmental Protection Agency (EPA), utilize liquid chromatography with tandem mass spectrometry (LC/MS/MS) for the determination of fluazinam (B131798) and its metabolites, including this compound (also known as DAPA), in water. epa.gov An analytical method designed for the quantitative determination of fluazinam and five of its metabolites (AMPA, DAPA, CAPA, DCPA, HYPA) in water by LC/MS/MS has been documented. epa.gov However, this method has been noted to have some issues with its validation, indicating a need for further refinement. epa.gov For instance, during an independent laboratory validation, recoveries for some metabolites were outside the acceptable range, and the method required modifications to prevent the analytes from adsorbing to lab materials. epa.gov
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been successfully modified for the analysis of the parent compound, fluazinam, in various agricultural products like potatoes, apples, vegetables, and fruits. researchgate.net However, the applicability and efficiency of this method for the simultaneous extraction and analysis of this compound and other polar metabolites from complex soil and sediment matrices require further investigation. The development of multi-residue methods that can accurately quantify both the parent compound and its spectrum of metabolites, including this compound, in a single run remains a significant challenge. regulations.gov
A critical component for accurate quantification in analytical chemistry is the availability of certified reference materials. For this compound, sources for these standards are available, which is a positive step for future analytical work. lgcstandards.comcwsabroad.comcymitquimica.com
Future research should focus on:
Developing and validating robust multi-residue analytical methods for the simultaneous determination of fluazinam and its key metabolites, including this compound, in complex environmental matrices such as soil, sediment, and biota.
Addressing the challenges of matrix effects in different environmental samples to improve the accuracy and precision of quantification.
Investigating the stability of this compound during sample collection, storage, and extraction to ensure the integrity of the analytical results.
Ensuring the widespread availability and accessibility of high-purity certified reference standards for this compound and its isotopically labeled internal standards to support accurate and reliable monitoring programs.
Unexplored Ecological Repercussions of Metabolite Persistence and Activity
The environmental persistence and biological activity of this compound are key to understanding its potential ecological repercussions. While some initial assessments have been made, significant knowledge gaps remain.
Studies on the environmental fate of fluazinam indicate that it can be persistent in soil, with estimated half-lives ranging from 355 to 833 days under boreal conditions. nih.gov The degradation of fluazinam is influenced by factors such as soil organic matter, temperature, and moisture. nih.gov this compound is formed through the reduction of the nitro groups of the parent compound, a process that can occur under anaerobic conditions in soil. helsinki.fi The persistence of this compound itself, once formed, is not well-documented and represents a critical area for future research.
Preliminary ecological risk assessments by the EPA have provided some insights into the toxicity of fluazinam and its transformation products. For freshwater fish and invertebrates, metabolites such as DAPA, AMPA, and SDS-67200 have been shown to be about an order of magnitude less toxic than the parent compound fluazinam on an acute exposure basis. regulations.gov However, these assessments are often based on predictions from models like ECOSAR (Ecological Structure Activity Relationships) and limited experimental data. regulations.gov
Unanswered questions regarding the ecological repercussions of this compound include:
What is the environmental persistence of this compound in different soil types and aquatic systems under various environmental conditions?
What is the potential for bioaccumulation and biomagnification of this compound in terrestrial and aquatic food webs?
What are the chronic and sublethal toxicological effects of this compound on a broader range of non-target organisms, including soil microorganisms, invertebrates, and vertebrates?
Does this compound have any endocrine-disrupting potential or other specific modes of action that differ from the parent compound?
How does the toxicity of this compound compare to that of other major fluazinam metabolites, and what are the potential synergistic or antagonistic effects when present as a mixture in the environment?
Refined Environmental Fate and Transport Modeling
Environmental fate and transport models are essential tools for predicting the distribution and concentration of pesticides and their metabolites in the environment. However, accurately modeling the behavior of transformation products like this compound presents unique challenges.
Current models used for pesticide registration, such as those employed by the EPA, do consider transformation products in their assessments. smolecule.com However, these models often rely on simplified assumptions and may not fully capture the complex processes governing the formation and transport of metabolites. A significant challenge in modeling pesticide transformation products is the accurate representation of their formation pathways and rates, which can vary significantly depending on environmental conditions. frontiersin.org The transport of these metabolites can also differ from the parent compound due to differences in their physicochemical properties, such as water solubility and sorption to soil particles. frontiersin.org
For dinitroaniline herbicides, a class to which fluazinam belongs, and their amino-metabolites, modeling their environmental fate is complicated by their potential for strong binding to soil organic matter and their varying mobility depending on soil properties. The transport of pesticides and their metabolites can occur in both dissolved and particulate phases, with the latter being a significant pathway for less soluble compounds. wur.nl
Future research in this area should aim to:
Develop and validate more sophisticated environmental fate and transport models that explicitly incorporate the formation and degradation kinetics of this compound in different environmental compartments.
Generate more comprehensive data on the physicochemical properties of this compound, such as its soil-water partition coefficient (Kd), organic carbon-water (B12546825) partition coefficient (Koc), and potential for volatilization, to improve the accuracy of model parameterization.
Investigate the influence of soil properties (e.g., organic matter content, pH, clay content) and climatic conditions on the mobility and transformation of this compound.
Incorporate the potential for preferential flow and other complex transport mechanisms in models to better predict the movement of this compound to groundwater and surface water.
Conduct field-scale monitoring studies to validate and refine the predictions of environmental fate and transport models for this compound.
Strategies for Bioremediation or Detoxification of this compound in Contaminated Systems
The persistence of fluazinam and its metabolites in the environment raises concerns about long-term contamination. Developing effective strategies for the bioremediation or detoxification of this compound in contaminated soil and water is a crucial area for future research.
Microbial degradation is a key process in the dissipation of many pesticides from the environment. academicjournals.org Aromatic amines, the chemical class to which this compound belongs, can be degraded by various microorganisms. nih.govfrontiersin.org Bacteria, in particular, have been shown to utilize aromatic amines as a source of carbon and energy, often initiating the degradation process through the release of ammonia. nih.gov Several bacterial genera, including Pseudomonas, Bacillus, and Rhodococcus, have demonstrated the ability to degrade various pesticide-derived aromatic amines. academicjournals.orgresearchgate.net
The bioremediation of dinitroaniline herbicides has also been a subject of research, with studies indicating that some microorganisms can transform these compounds. researchgate.net Fungi have also been identified as promising candidates for the bioremediation of pesticide-derived aromatic amines, with some species capable of detoxifying these compounds through processes like N-acetylation. researchgate.netnih.gov
However, specific research on the bioremediation of this compound is scarce. Future research efforts should focus on:
Isolating and characterizing microorganisms (bacteria and fungi) from contaminated sites that are capable of degrading or transforming this compound.
Elucidating the metabolic pathways and enzymatic systems involved in the microbial degradation of this compound.
Investigating the effectiveness of different bioremediation strategies, such as bioaugmentation (introducing specific microbes) and biostimulation (enhancing the activity of indigenous microbes), for the cleanup of this compound-contaminated soil and water.
Exploring the potential of phytoremediation, using plants to take up, sequester, or degrade this compound from the soil. embrapa.br
Assessing the formation of any potentially toxic intermediates or byproducts during the bioremediation process to ensure a complete and safe detoxification of the contaminated system.
Q & A
Q. What are the critical chemical properties and synthesis protocols for Fluazinam-2,6-diamino?
this compound (C₁₃H₄Cl₂F₆N₄O₄; molecular weight 465.09) is synthesized via reactions involving 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia and 2,4-dichloro-3,5-dinitrobenzotrifluoride to form amine derivatives . Key considerations for synthesis include:
- Purity optimization : Use UV/Vis spectroscopy (absorption peaks at 230/315 nm) and elemental analysis to verify compound integrity.
- Stability : Store at -20°C for long-term stability (>5 years) .
Q. How should researchers design studies to comply with regulatory requirements for environmental risk assessment?
Regulatory bodies like the EPA emphasize:
- Aquatic/soil toxicity studies : Conduct OECD 219 chronic toxicity tests on sediment-dwelling species (e.g., Chironomus sp.) and soil organisms (e.g., earthworms) to assess ecological risks .
- Worker exposure limits : Adopt the EU-derived AOEL (0.004 mg/kg bw/day) based on 52-week canine studies for occupational risk modeling .
Q. What analytical methods are validated for detecting this compound in biological matrices?
- Derivatization techniques : Use fluorescamine or dansylhydrazine to tag primary amines for fluorimetric detection (sensitivity: picomole range) .
- Chromatography : Employ UFLC-MS/MS with automated column switching for high-sensitivity analysis in plasma samples .
Advanced Research Questions
Q. How can binding affinity studies resolve contradictions in this compound’s biochemical interactions?
- Experimental design : Compare Kd values of analogs (e.g., L-2,6-diamino TP, Kd = 2.26 μM) to identify hydrogen bonding and steric effects influencing target binding .
- Data interpretation : Use molecular dynamics to model collisions with residues (e.g., F160, M184) and validate via NMR shifts (e.g., D6-DMSO solvent systems) .
Q. What methodologies optimize synthesis yield while minimizing hazardous byproducts?
- Reaction conditions : Heat 1-methyluracil-5,6-diaminemonohydrochloride with methylcyanoformimidate in DMF at controlled temperatures (>320°C) to avoid nitro-byproduct formation .
- Characterization : Validate crystallinity via ¹H NMR (δ 8.5–9.0 ppm for aromatic protons) and elemental analysis (C, H, N ±0.3% tolerance) .
Q. How do researchers address contradictions in environmental fate data across regulatory jurisdictions?
- Case study approach : Compare EPA’s DFR (dislodgeable foliar residue) studies with EU RAR (2019) findings to reconcile differences in crop-specific re-entry intervals .
- Meta-analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize studies resolving sediment vs. water column toxicity discrepancies .
Q. What advanced models refine ecological risk assessments for sediment-dwelling organisms?
- Tiered testing : Start with acute LC₅₀ assays, then progress to chronic OECD 219 studies using Lumbriculus sp. to model bioaccumulation .
- Data integration : Combine toxicity data with environmental monitoring (e.g., NZ datasets) to predict field-level NOEC (no observed effect concentration) .
Q. How can diazoamino reagents improve specificity in analytical workflows?
- Reagent selection : Use o-carboxyl-phenyl diazoamino azobenzene for selective chelation of amine groups, reducing matrix interference in HPLC .
- Validation : Cross-check results with fluorescamine derivatization to confirm recovery rates >95% .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
